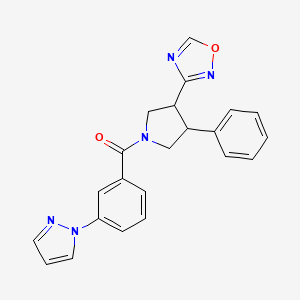

(3-(1,2,4-oxadiazol-3-yl)-4-phenylpyrrolidin-1-yl)(3-(1H-pyrazol-1-yl)phenyl)methanone

描述

The compound (3-(1,2,4-oxadiazol-3-yl)-4-phenylpyrrolidin-1-yl)(3-(1H-pyrazol-1-yl)phenyl)methanone is a hybrid heterocyclic molecule featuring a pyrrolidine core substituted with a 1,2,4-oxadiazole ring at position 3 and a phenyl group at position 3. The methanone moiety links this pyrrolidine-oxadiazole system to a 3-(1H-pyrazol-1-yl)phenyl group.

属性

IUPAC Name |

[3-(1,2,4-oxadiazol-3-yl)-4-phenylpyrrolidin-1-yl]-(3-pyrazol-1-ylphenyl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H19N5O2/c28-22(17-8-4-9-18(12-17)27-11-5-10-24-27)26-13-19(16-6-2-1-3-7-16)20(14-26)21-23-15-29-25-21/h1-12,15,19-20H,13-14H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNYOFPSDKYXUHY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(CN1C(=O)C2=CC(=CC=C2)N3C=CC=N3)C4=NOC=N4)C5=CC=CC=C5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H19N5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

385.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

作用机制

生物活性

The compound (3-(1,2,4-oxadiazol-3-yl)-4-phenylpyrrolidin-1-yl)(3-(1H-pyrazol-1-yl)phenyl)methanone, identified by its CAS number 2034350-55-3, has garnered attention due to its potential biological activities. This article reviews the biological properties of this compound, focusing on its pharmacological effects, mechanisms of action, and possible therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is with a molecular weight of 309.32 g/mol. The structural features include an oxadiazole ring and a pyrrolidine moiety, which are known to contribute to various biological activities.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 309.32 g/mol |

| CAS Number | 2034350-55-3 |

Antimicrobial Activity

Recent studies have indicated that compounds containing oxadiazole derivatives exhibit significant antimicrobial activity. For instance, related compounds have shown effectiveness against Mycobacterium tuberculosis, outperforming standard treatments like streptomycin and pyrazinamide. This suggests that the oxadiazole moiety in the compound may enhance its potential as an antimicrobial agent.

Anti-inflammatory Properties

Compounds derived from the 1,2,4-oxadiazole structure have been reported for their anti-inflammatory effects. Research indicates that these compounds can modulate inflammatory pathways without exhibiting genotoxic effects . This property is crucial for developing safer therapeutic agents.

Antiviral Activity

The pyrazole scaffold has been implicated in the development of antiviral agents. Compounds similar to the one have been shown to inhibit viral replication effectively, particularly against β-coronaviruses . The incorporation of both oxadiazole and pyrazole rings may synergistically enhance antiviral efficacy.

The mechanisms through which this compound exerts its biological effects are still under investigation. However, it is hypothesized that the interaction with specific biological targets such as kinases plays a critical role in its activity. For example, modifications in the chemical structure can lead to improved binding affinities and metabolic stability, which are essential for therapeutic effectiveness .

Case Studies

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial properties of several oxadiazole derivatives against various bacterial strains. The results indicated that the compound demonstrated significant inhibitory effects comparable to established antibiotics.

Case Study 2: Anti-inflammatory Evaluation

In a controlled experiment assessing anti-inflammatory activity using animal models, derivatives of oxadiazole showed reduced inflammation markers without inducing DNA damage. This suggests a favorable safety profile for further development .

科学研究应用

Antimicrobial Activity

Research indicates that compounds containing oxadiazole derivatives exhibit significant antimicrobial activity. For instance, studies have shown that similar compounds can effectively combat Mycobacterium tuberculosis , outperforming traditional antibiotics like streptomycin and pyrazinamide. The oxadiazole moiety is believed to enhance the compound's potential as an antimicrobial agent.

Anti-inflammatory Properties

Compounds derived from the 1,2,4-oxadiazole structure have demonstrated anti-inflammatory effects in various studies. These compounds can modulate inflammatory pathways without causing genotoxic effects, making them promising candidates for safer therapeutic agents.

Antiviral Activity

The pyrazole scaffold has been implicated in the development of antiviral agents. Compounds similar to this one have shown efficacy in inhibiting viral replication, particularly against β-coronaviruses. The combination of oxadiazole and pyrazole rings may synergistically enhance antiviral efficacy.

Biochemical Pathways

The affected pathways depend on the specific targets of the compound. Similar compounds have been reported to influence pathways related to inflammation, cancer progression, and microbial infections.

Pharmacokinetics

The Absorption, Distribution, Metabolism, and Excretion (ADME) properties are influenced by the compound's structure. Factors such as size, polarity, and functional groups determine its bioavailability and distribution within biological systems.

Case Studies

Case Study 1: Antimicrobial Efficacy

A study evaluated several oxadiazole derivatives against various bacterial strains. The compound demonstrated significant inhibitory effects comparable to established antibiotics.

Case Study 2: Anti-inflammatory Evaluation

In controlled experiments assessing anti-inflammatory activity using animal models, derivatives of oxadiazole showed reduced inflammation markers without inducing DNA damage. This suggests a favorable safety profile for further development.

相似化合物的比较

Table 1: Structural Comparison

| Feature | Target Compound | Similar Compound (3a) |

|---|---|---|

| Core Structure | Pyrrolidine with 1,2,4-oxadiazol-3-yl | 4,5-Dihydropyrazole (pyrazoline) |

| Substituents | Phenyl (C4), 3-(1H-pyrazol-1-yl)phenyl | Indol-3-yl (C5), phenyl (C3), pyridin-3-yl |

| Key Heterocycles | 1,2,4-Oxadiazole, pyrazole | Indole, pyrazoline |

| Methanone Position | Links pyrrolidine and phenyl-pyrazole | Links pyrazoline and pyridine |

The dihydropyrazole core in 3a introduces partial saturation, possibly affecting conformational flexibility.

Table 2: Hypothetical Bioactivity Comparison

Physicochemical Properties

The target compound’s molecular weight (~435 g/mol) and logP (~3.2, estimated) suggest moderate bioavailability, whereas 3a’s indole and pyridine groups may reduce solubility.

常见问题

How can the synthesis of this compound be optimized to reduce long reaction times?

Level: Basic

Methodological Answer:

The synthesis involves multi-step heterocyclic formation, such as oxadiazole and pyrazole ring assembly. Evidence from reflux-based protocols (e.g., 25–30 hours with chloranil in xylene ) suggests inefficiencies in traditional heating. To optimize:

- Microwave-assisted synthesis (noted in ) could accelerate cyclization steps by enhancing reaction kinetics.

- Catalytic systems : Replace chloranil with milder oxidizing agents (e.g., hypervalent iodine reagents, as in ) to reduce time and improve yield.

- Solvent screening : Test polar aprotic solvents (DMF, DMSO) to stabilize intermediates and reduce reflux duration.

What spectroscopic and chromatographic methods are most reliable for confirming the compound’s structure?

Level: Basic

Methodological Answer:

Structural confirmation requires complementary techniques:

- 1H/13C NMR : Assign peaks for the pyrrolidine, oxadiazole, and pyrazole moieties. For example, used NMR to verify carbonyl groups and aromatic protons .

- IR spectroscopy : Identify key functional groups (e.g., C=O at ~1700 cm⁻¹, C=N in oxadiazole at ~1600 cm⁻¹) .

- HPLC-MS : Validate purity and molecular ion peaks, especially for detecting byproducts from multi-step syntheses.

How should researchers handle waste generated during synthesis to ensure safety and compliance?

Level: Basic

Methodological Answer:

Safety protocols from emphasize:

- Segregation : Separate halogenated byproducts (e.g., chlorinated intermediates) from non-halogenated waste.

- Neutralization : Treat acidic/basic residues before disposal.

- Professional disposal : Collaborate with certified waste management services for incineration or chemical degradation .

What mechanistic insights explain the formation of the 1,2,4-oxadiazole ring in this compound?

Level: Advanced

Methodological Answer:

The oxadiazole ring likely forms via cyclodehydration of amidoxime intermediates. highlights the role of POCl₃ in activating carboxylic acid derivatives for cyclization . Key steps:

- Nucleophilic attack : Amidoxime reacts with activated carbonyl groups.

- Cyclization : Intramolecular dehydration forms the oxadiazole ring.

- Kinetic studies : Monitor reaction progress via TLC or in situ IR to identify rate-limiting steps.

How can contradictions in spectroscopic data (e.g., unexpected splitting in NMR) be resolved?

Level: Advanced

Methodological Answer:

Data discrepancies often arise from dynamic effects or impurities. Strategies include:

- Variable-temperature NMR : Probe conformational changes in the pyrrolidine ring (e.g., ring puckering) .

- 2D NMR (COSY, NOESY) : Resolve overlapping signals and assign stereochemistry.

- Crystallography : Single-crystal X-ray diffraction (as in ) provides definitive structural validation .

Based on structural analogs, what biological activities might this compound exhibit?

Level: Advanced

Methodological Answer:

Pyrazole-oxadiazole hybrids often show antimicrobial or kinase inhibitory activity. demonstrates that triazolopyridines with similar substituents exhibit antibacterial properties . To predict bioactivity:

- Molecular docking : Screen against targets like bacterial enoyl-ACP reductase or serotonin receptors.

- SAR studies : Compare with analogs in (e.g., nitro/pyrrolidinyl substituents enhance target binding) .

What computational tools are suitable for modeling this compound’s interactions with biological targets?

Level: Advanced

Methodological Answer:

recommends:

- Discovery Studio : Simulate ligand-protein interactions (e.g., docking to histamine receptors) .

- DFT calculations : Optimize geometry and calculate electrostatic potential surfaces for reactivity analysis.

- MD simulations : Assess stability of the compound in lipid bilayers or aqueous environments.

What purification strategies are effective for isolating this compound from complex reaction mixtures?

Level: Basic

Methodological Answer:

- Recrystallization : Use methanol or ethanol (as in ) for high-purity crystals .

- Column chromatography : Employ gradient elution (hexane/EtOAc) to separate polar byproducts.

- HPLC : Apply reverse-phase C18 columns for final polishing if microimpurities persist.

How can stereochemical configurations in the pyrrolidine ring be determined experimentally?

Level: Advanced

Methodological Answer:

- Chiral HPLC : Resolve enantiomers using a chiral stationary phase.

- Vibrational CD (VCD) : Differentiate diastereomers via chiral center-sensitive IR transitions.

- X-ray crystallography : Definitive method for absolute configuration determination (e.g., ’s crystal structure analysis) .

What advanced synthetic routes leverage hypervalent iodine reagents for heterocyclic functionalization?

Level: Advanced

Methodological Answer:

demonstrates iodine(III)-mediated cyclization to form triazolopyridines . For this compound:

- Oxidative coupling : Use (diacetoxyiodo)benzene (DIB) to form C–N bonds between pyrazole and oxadiazole units.

- Mechanistic advantage : Hypervalent iodine avoids transition metals, simplifying purification.

- Scope : Test electron-deficient aryl groups to enhance reaction efficiency.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。